N,N-Dimethyl-beta-propylphenethylamine
Description
N,N-Dimethyl-β-propylphenethylamine (CAS: 33132-65-9) is a synthetic amine with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . Structurally, it consists of a phenethylamine backbone substituted with a dimethylamino group at the β-position and a propyl chain (Figure 1). This compound is primarily used in research settings, though its specific pharmacological or industrial applications remain understudied.
Properties
CAS No. |
33132-65-9 |
|---|---|
Molecular Formula |
C13H21N |
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylpentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-8-13(11-14(2)3)12-9-6-5-7-10-12/h5-7,9-10,13H,4,8,11H2,1-3H3 |
InChI Key |
RHVNWLPXOJLLRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Beta-Propiolactone Method: One common method involves the reaction of beta-propiolactone with dimethylamine.
N-Propanol Method: Another method involves the continuous preparation of N,N-dimethylpropylamine using N-propanol as a raw material.
Industrial Production Methods: The industrial production of N,N-Dimethyl-beta-propylphenethylamine is still in the exploratory stage. The continuous preparation method using N-propanol is considered promising due to its high conversion rate, good selectivity, and low energy consumption .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-beta-propylphenethylamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-beta-propylphenethylamine is used as a reagent in organic synthesis, particularly in the formation of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of phenethylamine derivatives with biological receptors and enzymes .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
N,N-Dimethyl-beta-propylphenethylamine exerts its effects by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1) and serotonin receptors (5-HT1A). It acts as an agonist at these receptors, modulating their activity and influencing neurotransmitter release . Additionally, it may interact with monoamine oxidase B (MAO-B) as a substrate .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key properties of N,N-Dimethyl-β-propylphenethylamine and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N,N-Dimethyl-β-propylphenethylamine | 33132-65-9 | C₁₃H₂₁N | 191.31 | β-dimethylamino, propyl chain |
| N-Methyl-2-(1,3-diphenyl)propylamine | Not provided | C₁₆H₁₉N | 225.34 | Diphenylpropyl, N-methyl |
| Benzphetamine hydrochloride | 15686-71-8 | C₁₇H₂₁N·HCl | 275.82 | N-benzyl, α-methyl, phenethylamine core |
| 2-(N,N-Dimethylamino)ethyl chloride | 107-99-3 | C₄H₁₀ClN | 107.58 | Chloroethyl, dimethylamino |
Notes:
- N,N-Dimethyl-β-propylphenethylamine distinguishes itself with a propyl chain at the β-position, enhancing lipophilicity compared to shorter-chain analogs .
- Benzphetamine hydrochloride features a benzyl group and α-methyl substitution, increasing molecular weight and altering receptor binding profiles .
- 2-(N,N-Dimethylamino)ethyl chloride is a smaller molecule with a chlorine substituent, often used as a precursor in organic synthesis .
Pharmacological and Functional Differences
- Lipophilicity and Bioavailability: The propyl chain in N,N-Dimethyl-β-propylphenethylamine likely enhances membrane permeability compared to 2-(N,N-Dimethylamino)ethyl chloride, which lacks aromaticity .
- Receptor Interactions : Benzphetamine , a Schedule III controlled substance, acts as a CNS stimulant due to its structural similarity to amphetamine. In contrast, N,N-Dimethyl-β-propylphenethylamine lacks documented stimulant properties, possibly due to steric hindrance from the propyl group .
Data Table: Structural and Functional Overview
| Parameter | N,N-Dimethyl-β-propylphenethylamine | Benzphetamine | 2-(N,N-Dimethylamino)ethyl chloride |
|---|---|---|---|
| Aromatic Substituents | Phenyl ring | Benzyl + phenyl rings | None |
| Ionization at pH 7.4 | Likely protonated | Protonated (amine group) | Chloride counterion |
| Reported Use | Research chemical | CNS stimulant (clinical) | Synthetic intermediate |
| Regulatory Status | Unregulated | Schedule III (US) | Precursor monitoring |
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